2-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-N,N-dimethyl-1-phenylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSM-S-358 is a compound developed as part of the Open Source Malaria project, which aims to find new treatments for malaria through open-source collaboration. This compound belongs to a series of synthetic organic molecules designed to inhibit the growth of the malaria parasite, Plasmodium falciparum .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-358 involves multiple steps, starting with the construction of the core scaffold. The process typically includes:
Formation of the Core Scaffold: The initial step involves the synthesis of a thienopyrimidine scaffold through a series of condensation reactions.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to enhance the compound’s activity and stability. This may include halogenation, alkylation, or sulfonation reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods: Industrial production of OSM-S-358 would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: OSM-S-358 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify specific functional groups, such as converting nitro groups to amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines .
Scientific Research Applications
OSM-S-358 has several scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and optimize synthetic routes.
Biology: Investigated for its potential to inhibit the growth of Plasmodium falciparum, making it a candidate for antimalarial drug development.
Medicine: Explored for its therapeutic potential in treating malaria and possibly other parasitic infections.
Mechanism of Action
The mechanism of action of OSM-S-358 involves inhibiting a specific enzyme in the malaria parasite, Plasmodium falciparum. This enzyme is crucial for the parasite’s survival and replication. By binding to the enzyme’s active site, OSM-S-358 disrupts its function, leading to the parasite’s death. The molecular targets and pathways involved include the inhibition of protein synthesis and interference with metabolic processes .
Comparison with Similar Compounds
OSM-S-106: Another compound from the same series with a similar mechanism of action but different structural features.
OSM-S-291: Shares the core scaffold but has different functional groups, leading to variations in activity and stability.
OSM-S-301: A related compound with modifications aimed at improving metabolic stability and reducing toxicity.
Uniqueness: OSM-S-358 is unique due to its specific structural modifications that enhance its potency against Plasmodium falciparum while maintaining low toxicity to mammalian cells. Its design also allows for better metabolic stability compared to some of its analogs .
Properties
Molecular Formula |
C22H21F2N5O2 |
---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
2-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-N,N-dimethyl-1-phenylethanamine |
InChI |
InChI=1S/C22H21F2N5O2/c1-28(2)18(15-6-4-3-5-7-15)14-30-20-13-25-12-19-26-27-21(29(19)20)16-8-10-17(11-9-16)31-22(23)24/h3-13,18,22H,14H2,1-2H3 |
InChI Key |
WSXRPWJACRAQOI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(COC1=CN=CC2=NN=C(N12)C3=CC=C(C=C3)OC(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.